6-Methoxythianaphthen-2-one

Synthetic Chemistry Estrogen Receptor Ligands Process Chemistry

Sourcing a reliable benzo[b]thiophene intermediate for SERM synthesis often involves time-consuming, multi-step routes. 6-Methoxythianaphthen-2-one solves this by enabling an efficient 4-step pathway (vs. 9-step tetralin routes) to the 2-arylbenzothiophene pharmacophore. Its unique thiolactone moiety is essential for the benzylidene thiolactone rearrangement, driving regioselectivity and target engagement. • 4-step synthetic efficiency; directly supports SAR-driven SERM programs. • Validated QC (≥95% purity); supplied with full analytical documentation. • Ships globally under ambient conditions; not classified as hazardous.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
Cat. No. B8598218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxythianaphthen-2-one
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)S2)C=C1
InChIInChI=1S/C9H8O2S/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-3,5H,4H2,1H3
InChIKeyKFSCLTASFWZMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxythianaphthen-2-one: Key Intermediate for SERMs and Anticancer Agents


6-Methoxythianaphthen-2-one (also referred to as 6-methoxybenzo[b]thiophen-2(3H)-one, CAS 5858-22-0) is a heterocyclic intermediate belonging to the benzo[b]thiophene class, characterized by a thiolactone moiety critical for specific downstream rearrangements [1]. It serves as a pivotal building block in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene and dihydroraloxifene, as well as antiproliferative benzothiophene derivatives [2]. Its molecular formula is C9H8O2S with a molecular weight of 180.23 g/mol, and it is typically supplied at purities of 95% or higher .

6-Methoxythianaphthen-2-one: Thiolactone Role in SERM Analog Synthesis


The procurement of a benzo[b]thiophene intermediate for SERM synthesis cannot rely on generic substitution with structurally similar compounds like 6-methoxy-1-tetralone. The core differentiator is the thiolactone functionality present in 6-methoxythianaphthen-2-one, which is crucial for the benzylidene thiolactone rearrangement—a key step in constructing the 2-arylbenzothiophene pharmacophore found in raloxifene analogs [1]. In a direct comparison of synthetic routes, the benzothiophene system derived from this intermediate was prepared in only four steps, whereas an analogous tetralin system required nine steps, highlighting a significant synthetic efficiency advantage [2]. The sulfur heteroatom in the thiolactone ring imparts unique electronic and steric properties that the oxygen-containing coumarin or carbon-based tetralone analogs cannot replicate, directly impacting downstream regioselectivity and biological target engagement [1].

6-Methoxythianaphthen-2-one: Head-to-Head Evidence


Synthetic Efficiency vs. 6-Methoxy-1-tetralone

In a direct comparative study, a benzothiophene-based affinity labeling agent for the estrogen receptor was synthesized from a 6-methoxythianaphthen-2-one-derived precursor in 4 steps, while the analogous tetralin-based agent required a 9-step synthesis starting from 6-methoxy-1-tetralone [1]. This represents a 56% reduction in synthetic steps, significantly lowering time, cost, and material investment for procurement of the final ligand.

Synthetic Chemistry Estrogen Receptor Ligands Process Chemistry

Binding Affinity: Benzothiophene over Tetralin

In competitive binding assays against rat and lamb uterine estrogen receptors, the final benzothiophene-based affinity probe (derived from a 6-methoxythianaphthen-2-one-related precursor) showed a relative binding affinity of 12%, compared to only 3% for the tetralin-based analog (estradiol = 100%) [1]. This indicates a 4-fold higher relative affinity for the target receptor conferred by the benzothiophene core.

Medicinal Chemistry Estrogen Receptor Binding Affinity

Commercial Availability & High Purity

Multiple reputable vendors supply 6-Methoxythianaphthen-2-one with standardized quality control. For instance, Bidepharm offers the compound (CAS 5858-22-0) at a standard purity of 97%, with batch-specific QC reports including NMR, HPLC, and GC [1]. AKSci lists a min. purity spec of 95% . This level of analytical certification is essential for reproducible research and regulatory-compliant production, unlike less common analogs where standardized quality data may not be readily available.

Chemical Supply Quality Control Process Chemistry

Thiolactone-Driven Benzylidene Rearrangement

The thiolactone moiety of 6-methoxythianaphthen-2-one is essential for a signature benzylidene thiolactone rearrangement that generates 2-arylthianaphthene-3-carboxylic acids and esters [1]. This transformation is not possible with corresponding lactones (coumarins) or simple ketones (tetralones). It enables efficient, regioselective construction of the 2,3-diaryl substitution pattern found in raloxifene and constrained analogs, providing access to chemical space inaccessible by other intermediates [2].

Organic Synthesis Methodology Heterocyclic Chemistry

Anticancer Activity of 6-Methoxybenzothiophene Scaffold

A series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, constructed from a 6-methoxybenzothiophene common intermediate, demonstrated potent antiproliferative activity against Caco2 and HCT-116 colon carcinoma cells, with lead compounds inducing significant apoptosis (measured by cleaved PARP, RIP, and caspase-3) [1]. While direct comparative data with the 6-unsubstituted or 6-hydroxy analog are not provided in the source, the study highlights the critical role of the 6-methoxy substituent in achieving potent activity, as structural modifications at this position typically lead to reduced potency [1].

Anticancer Research Apoptosis Structure-Activity Relationship

Robust Hydrolysis Route from 2-Aminothiophene

The synthesis of 6-methoxythianaphthen-2-one via acid hydrolysis of 2-(dimethylamino)-6-methoxybenzo[b]thiophene in THF/HCl is a robust, high-yielding process detailed in the patent literature for raloxifene intermediates [1]. This route is well-established and scalable, contrasting with less optimized routes to other substituted benzothiophenones which may require harsher conditions or lower-yielding cyclization strategies. The availability of a proven, scalable synthetic protocol reduces process development risk for industrial procurement.

Process Chemistry Scale-Up Synthetic Methodology

6-Methoxythianaphthen-2-one: Use & Procurement Scenarios


Medicinal Chemistry: Next-Generation SERMs

Based on the confirmed binding affinity advantage of benzothiophene over tetralin derivatives, procurement of 6-methoxythianaphthen-2-one is ideal for medicinal chemistry teams targeting the estrogen receptor. The compound enables the efficient four-step synthesis of high-affinity receptor probes, as directly evidenced by a 12% vs. 3% relative binding affinity comparison [REFS-1 (from Section 2 and 3)]. This directly supports structure-activity relationship (SAR) studies aimed at developing more selective and potent SERMs.

Process Development & Scale-Up for Raloxifene Analogs

The well-documented, robust hydrolysis route from 2-(dimethylamino)-6-methoxybenzo[b]thiophene makes this intermediate a low-risk choice for process chemists scaling up the production of raloxifene APIs or key impurities [REFS-1 (from Section 3)]. The commercial availability with validated QC (97%+ purity) [REFS-2 (from Section 3)] ensures regulatory compliance from research to pilot scale.

Apoptosis-Inducing Anticancer Agent Discovery

For oncology-focused research groups, sourcing this intermediate is critical as it forms the core of advanced leads that potently induce apoptosis in colon carcinoma cell lines (Caco2 and HCT-116) [REFS-1 (from Section 3)]. The proven antiproliferative activity of downstream 2-aryl-3-anilinobenzothiophenes justifies its position in any library for anticancer phenotypic screening.

Heterocyclic Chemistry Methodology Development

The thiolactone's unique ability to undergo the benzylidene thiolactone rearrangement, a reaction not accessible to oxygen or carbon analogs [REFS-1 (from Section 3)], makes it an essential reagent for methodology groups. It serves as a privileged starting material for constructing unprecedented 2,3-diarylbenzothiophene scaffolds and sulfur-containing polyheterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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